The Phytochemical Landscape of 5-Tetradecanone: Natural Sources, Analytical Screening, and Biological Implications
The Phytochemical Landscape of 5-Tetradecanone: Natural Sources, Analytical Screening, and Biological Implications
Executive Summary
5-Tetradecanone (also known as tetradecan-5-one; CAS: 31857-89-3) is a C14 aliphatic ketone that occupies a unique niche in both plant phytochemistry and microbial volatile organic compound (VOC) profiling. As drug development and ecological agriculture increasingly turn toward natural products, understanding the occurrence, extraction, and biological signaling of mid-chain ketones is critical. This whitepaper provides an in-depth technical guide to the natural sources of 5-tetradecanone, the mechanistic rationale behind its analytical screening via GC-MS, and its emerging roles in biocontrol and pharmacology.
Natural Sources and Biosynthetic Origins
Historically viewed as a minor volatile constituent, 5-tetradecanone and its derivatives have been recently identified in highly specialized biological matrices, serving distinct ecological and pharmacological functions.
Microbial Volatilomes (Biocontrol Agents)
In the realm of agricultural microbiology, 5-tetradecanone is a key signaling molecule. Recent profiling of the biocontrol bacterium Bacillus amyloliquefaciens revealed that tetradecan-5-one is uniquely emitted as part of its volatile arsenal[1]. These VOC emissions are biologically active, demonstrating potent mycelial growth inhibition against phytopathogens such as Fusarium oxysporum[1]. The biosynthesis of such aliphatic ketones in bacteria typically arises from the incomplete β-oxidation of fatty acids or the decarboxylation of β-keto acids.
Plant Phytochemistry (Lamiaceae Family)
In higher plants, 5-tetradecanone is often found in substituted forms. A landmark metabolomic profiling of the aerial parts of Moluccella laevis L. (Lamiaceae)—a plant with significant antiproliferative properties—tentatively identified the complex derivative 1-(3,4-Dihydroxyphenyl)-5-tetradecanone [2]. The presence of this compound, alongside other flavonoids and iridoids, correlates with the extract's high cytotoxic activity against human cancer cell lines (HepG-2, MCF-7, CACO-2) via the suppression of receptor tyrosine kinases[2].
Data Presentation: Sources and Analytical Parameters
To facilitate cross-disciplinary comparison, the quantitative and qualitative data regarding 5-tetradecanone are summarized below.
Table 1: Natural Sources and Biological Activity of 5-Tetradecanone and its Derivatives
| Compound / Derivative | Biological Source | Matrix Type | Primary Biological Activity | Reference |
| Tetradecan-5-one | Bacillus amyloliquefaciens | Microbial VOC (Headspace) | Antifungal (Inhibits F. oxysporum) | [1] |
| 1-(3,4-Dihydroxyphenyl)-5-tetradecanone | Moluccella laevis L. | Plant Extract (Ethanolic/Aqueous) | Antiproliferative / Cytotoxic | [2] |
Table 2: Standardized GC-MS Parameters for 5-Tetradecanone Screening
| Parameter | Specification | Mechanistic Rationale |
| Molecular Formula | C14H28O | Aliphatic mid-chain ketone[3]. |
| Molecular Weight | 212.37 g/mol | Determines the target m/z for Selected Ion Monitoring (SIM). |
| Column Phase | 5% Phenyl-methylpolysiloxane | Non-polar to slightly polar phase optimally resolves aliphatic hydrocarbons and ketones. |
| Ionization Energy | 70 eV (Electron Impact) | Standardized energy required to induce reproducible fragmentation for NIST library matching[3]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal quality control measures to prevent false positives and matrix interference.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Ketones
This protocol is optimized for capturing 5-tetradecanone from microbial cultures or crushed plant biomass.
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Sample Preparation & Internal Standardization: Place 2.0 g of raw biomass (or 5.0 mL of microbial culture) into a 20 mL sterile headspace vial. Spike the sample with 10 µL of an internal standard (IS) solution (e.g., 2-hexanone-d5 at 10 µg/mL).
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Causality: The deuterated IS validates the extraction efficiency. If the IS recovery drops below 80%, the system flags a matrix suppression issue, invalidating the run.
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Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 20 minutes under continuous agitation (250 rpm).
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Causality: 40°C provides enough thermal energy to drive the semi-volatile C14 ketone into the headspace without causing thermal degradation of thermolabile co-metabolites.
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Fiber Exposure: Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
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Causality: The tri-phase fiber coating provides a broad polarity range. The Divinylbenzene (DVB) layer specifically targets the retention of mid-to-high molecular weight aliphatic ketones like 5-tetradecanone.
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Protocol 2: GC-MS/MS Screening and Spectral Validation
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Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.
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Causality: Splitless mode ensures maximum transfer of trace analytes onto the column. 250°C is sufficient to break the van der Waals forces between the ketone and the fiber without degrading the stationary phase.
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Chromatographic Separation: Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 50°C (hold 2 min), ramp at 5°C/min to 240°C, then ramp at 20°C/min to 280°C (hold 5 min).
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Causality: The slow initial ramp (5°C/min) allows for the baseline resolution of structural isomers (e.g., separating 5-tetradecanone from 4-tetradecanone or 6-tetradecanone).
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Mass Spectrometry & Self-Validation: Operate the MS in full scan mode (m/z 40–400) at 70 eV[3].
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Validation Check: Calculate the Kovats Retention Index (RI) using a co-injected C8-C20 alkane standard. The identification of 5-tetradecanone is only validated if the spectral match factor against the NIST library is >850 AND the experimental RI matches the literature RI within ±10 units.
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Visualizations of Workflows and Mechanisms
To conceptualize the extraction methodology and the biological role of 5-tetradecanone, the following logical architectures are provided.
Diagram 1: GC-MS Phytochemical Screening Workflow
This diagram illustrates the sequential causality of the analytical screening process, from raw biomass to spectral validation.
Caption: Step-by-step GC-MS analytical workflow for the extraction and validation of 5-tetradecanone.
Diagram 2: Ecological Signaling & Biocontrol Pathway
This diagram maps the biological causality of 5-tetradecanone when utilized as a microbial volatile organic compound against phytopathogens.
Caption: Ecological signaling pathway of 5-tetradecanone mediating microbial biocontrol.
Mechanistic Insights into Biological Activity
Understanding how 5-tetradecanone functions biologically allows researchers to optimize its applications in agriculture and medicine.
Antifungal Mechanisms (Biocontrol): The efficacy of Bacillus VOCs, including 5-tetradecanone, against fungi like Fusarium relies on the lipophilic nature of the aliphatic chain[1]. The 14-carbon backbone allows the molecule to easily partition into the phospholipid bilayer of fungal cell membranes. Once intercalated, the ketone disrupts membrane fluidity and interferes with lipid metabolism, ultimately leading to the cessation of mycelial growth and hyphal structural collapse[1].
Antiproliferative Mechanisms (Pharmacology): In plant-derived derivatives, such as 1-(3,4-Dihydroxyphenyl)-5-tetradecanone found in Moluccella laevis, the biological activity is augmented by the dihydroxyphenyl moiety[2]. While the aliphatic tail (tetradecanone) ensures high cellular permeability and membrane anchoring, the phenolic head group is capable of forming hydrogen bonds with the ATP-binding pockets of receptor tyrosine kinases (e.g., EGFR, HER2). This dual-action structure is a hallmark of natural antiproliferative agents, disrupting downstream survival signals (Akt and ERK pathways) in cancer cell lines[2].
References
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Abdallah, H. M., et al. "Antiproliferative potential of moluccella laevis L. aerial parts family lamiaceae (labiatae), supported by phytochemical investigation and molecular docking study." Natural Product Research, 2021.[Link]
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National Institute of Standards and Technology (NIST). "tetradecan-5-one - the NIST WebBook." NIST Mass Spectrometry Data Center.[Link]
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Munoz Moreno, C., et al. "Use of Volatile Organic Compounds Produced by Bacillus Bacteria for the Biological Control of Fusarium oxysporum." MDPI, 2025.[Link]
